molecular formula C18H21NO3S2 B2564674 (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034387-83-0

(4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2564674
CAS No.: 2034387-83-0
M. Wt: 363.49
InChI Key: ZFPBNGZVVYZEKG-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone is a chemical compound of significant interest in medicinal chemistry and oncology research. While specific biological data for this compound is not currently available in the public domain, its structure incorporates motifs commonly associated with bioactive molecules. Specifically, the core structure combines a piperidine ring with a benzylsulfonyl group and a thiophene-based moiety, a design strategy seen in compounds investigated as inhibitors of enzymes like lysyl oxidase (LOX), which is a critical mediator of tumor growth and metastatic spread . Furthermore, the benzenesulfonamide group is a privileged scaffold in drug discovery, with recent research on similar derivatives demonstrating their ability to inhibit tumor cell proliferation and migration by inducing ferroptosis, a form of iron-dependent programmed cell death . This mechanism is a promising therapeutic strategy for cancer treatment. Researchers may find this compound valuable for probing novel signaling pathways, developing new anti-cancer agents, or as a building block in the synthesis of more complex molecules for high-throughput screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-14-7-8-17(23-14)18(20)19-11-9-16(10-12-19)24(21,22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPBNGZVVYZEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methanone Moiety: The methanone group is introduced through acylation reactions, typically using acyl chlorides or anhydrides.

    Coupling with Methylthiophene: The final step involves coupling the piperidine derivative with a methylthiophene derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to

Biological Activity

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone, with the CAS number 2034387-83-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO3S2C_{18}H_{21}NO_3S_2, with a molecular weight of 363.5 g/mol. Its structure features a piperidine ring substituted with a benzylsulfonyl group and a thiophene moiety, which contributes to its unique biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, benzoylpiperidine derivatives have been shown to inhibit cell growth in various cancer cell lines, including breast and colorectal cancers, with IC50 values in the range of 7.9 to 92 µM . The presence of the piperidine fragment is often associated with enhanced metabolic stability and bioactivity in drug design.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Similar piperidine derivatives have demonstrated competitive inhibition against enzymes such as monoacylglycerol lipase (MAGL), which plays a critical role in lipid metabolism. For example, modifications in the benzoylpiperidine structure led to improved MAGL inhibition, achieving IC50 values as low as 80 nM . This suggests that this compound may also exhibit enzyme inhibitory effects that warrant further investigation.

The exact mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific biological targets such as receptors or enzymes. The structural features suggest potential lipophilic interactions that could facilitate binding to hydrophobic pockets in target proteins.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesNotable ActivityReference
Benzoylpiperidine DerivativesPiperidine core with various substituentsAnticancer activity
Piperazine DerivativesSimilar piperidine structureEnzyme inhibition
Sulfonamide CompoundsSulfonamide group attached to piperidineAntimicrobial effects

Case Studies and Research Findings

Several studies have highlighted the importance of the piperidine motif in drug discovery:

  • Anticancer Studies : A study focusing on benzoylpiperidine derivatives reported significant cytotoxic effects against various cancer cell lines, suggesting that modifications can enhance potency and selectivity .
  • Enzyme Inhibition : Research on related compounds demonstrated that structural modifications could lead to improved inhibition profiles against MAGL, indicating that this compound may also possess similar capabilities .
  • Antimicrobial Activity : While specific data on this compound is limited, related sulfonamide-containing compounds have shown promising antibacterial activity, suggesting potential for further exploration in this area .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone. For instance, derivatives containing piperidine and thiophene moieties have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that a related compound exhibited an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong anticancer activity .

Tyrosinase Inhibition

Tyrosinase is a crucial enzyme in melanin biosynthesis, and inhibitors of this enzyme are sought for treating hyperpigmentation disorders. Compounds structurally related to this compound have been evaluated for their ability to inhibit tyrosinase activity. For example, a study identified competitive inhibitors that were significantly more effective than traditional agents like kojic acid . This suggests that similar structures could be explored for developing new skin-lightening agents.

Neuropharmacological Applications

The piperidine scaffold is well-known for its neuroactive properties. Compounds featuring piperidine rings have been investigated for their effects on neurotransmitter systems, particularly in relation to histamine receptors. Research indicates that derivatives may act as antagonists or inverse agonists at the histamine H3 receptor, which could be beneficial in treating conditions like obesity and cognitive disorders .

Case Study 1: Anticancer Activity

A series of analogs derived from this compound were synthesized and tested against multiple cancer lines. The study utilized the MTT assay to determine cell viability and found that certain analogs had IC50 values in the low micromolar range, suggesting promising anticancer activity .

Case Study 2: Tyrosinase Inhibition

In a comparative study on tyrosinase inhibitors, compounds resembling this compound were shown to have enhanced binding affinity to the enzyme compared to existing treatments. The docking studies indicated effective binding modes that prevent substrate interaction, confirming their potential as therapeutic agents against hyperpigmentation .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerInduces apoptosis and inhibits cell proliferationIC50 = 0.99 μM against BT-474 cells
Tyrosinase InhibitionCompetitive inhibition of melanin synthesisMore effective than kojic acid
NeuropharmacologyModulation of histamine receptorsPotential treatment for cognitive disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related methanone derivatives, focusing on substituent effects, synthetic efficiency, and analytical characterization.

Key Observations

Substituent Effects on Physicochemical Properties: The benzylsulfonyl group in the target compound is more polar than the benzoyl groups in compounds 22b, 25, and 27 . This may improve aqueous solubility but reduce membrane permeability compared to lipophilic substituents like the 4-isopropylphenyl group in 25.

Synthetic Efficiency :

  • Yields for benzoylpiperidine derivatives (75–84%) suggest efficient coupling reactions under standard conditions . The synthesis of the target compound’s benzylsulfonyl group may require additional oxidation steps (e.g., sulfonation), which could lower yields compared to benzoyl derivatives.

Analytical Characterization: Compound 22b demonstrated high HPLC purity (95% at 254 nm), indicating robust synthetic and purification protocols .

Structural Diversity in Heterocycles: Piperazine-based analogs (e.g., ’s pyrazolopyrimidine derivative) and triazole-containing compounds () highlight the versatility of methanone scaffolds. The target compound’s thiophene ring may offer distinct electronic properties compared to pyrimidine or triazole systems, impacting π-π stacking or hydrogen-bonding interactions .

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